molecular formula C16H16N2OS2 B5541639 N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No. B5541639
M. Wt: 316.4 g/mol
InChI Key: VCPFEYGVYKJQBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds involves reactions that yield high-purity products. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, characterized by 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021). This method highlights the approach towards synthesizing benzothiazole derivatives, which may offer insights into the synthesis of N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various spectroscopic techniques. For instance, the structure of a novel series of bi-heterocyclic propanamides was confirmed via IR, 1H-NMR, 13C-NMR, and EI-MS, showcasing the complexity and the detailed molecular understanding required for these compounds (Abbasi et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives often result in compounds with notable activities. For example, some synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated significant psychotropic, anti-inflammatory, and cytotoxic activities, highlighting the chemical properties and potential applications of these compounds (Zablotskaya et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability and functionality in various domains. Although specific data for N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is not detailed, studies on related compounds provide a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, biological activity, and interactions with other molecules, are vital for the potential applications of benzothiazole derivatives. For instance, compounds like novel Bi-heterocycles exhibited promising activity against enzymes and low cytotoxicity, suggesting a methodological approach to evaluating the chemical properties of similar compounds (Abbasi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

N-(1-benzothien-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds have been synthesized and characterized, highlighting their potential in various scientific research applications. These compounds have undergone thorough physicochemical characterization, including spectroscopy and mass spectrometry, to understand their structural and functional properties. For instance, the synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrate the process of obtaining flurbiprofen derivatives with detailed spectral analysis, showcasing the foundational steps for further biological evaluations (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Cytotoxic Activities

These compounds have shown promising antimicrobial and cytotoxic activities in various studies. The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities provide insight into the potential therapeutic applications of these compounds. Specific derivatives demonstrated significant antibacterial and anticandidal effects, as well as cytotoxicity against certain human and mouse cell lines, suggesting their potential in antimicrobial and cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Antioxidant and Anti-inflammatory Properties

The synthesis and physicochemical characterization of related compounds have revealed marked anti-inflammatory activities and potential antioxidant properties. These findings suggest the compounds' roles in modulating inflammatory processes and their utility in studying oxidative stress-related conditions (Zablotskaya et al., 2013).

Herbicidal and Corrosion Inhibitory Effects

Further applications of similar compounds extend to herbicidal activity and corrosion inhibition. For example, derivatives have been synthesized and shown moderate to good selective herbicidal activity against certain plant species, indicating their potential in agricultural research. Additionally, benzothiazole derivatives have demonstrated significant corrosion inhibitory effects on steel, offering insights into their applications in material science and engineering (Liu & Shi, 2014; Hu et al., 2016).

Luminescent Properties for Light Emission

The luminescent properties of benzothiazole derivatives have been explored, showcasing their potential in the development of white-light emitting devices. The ability to emit bright blue-violet, green, and orange emissions under specific conditions highlights their utility in material sciences, particularly in creating components for lighting and display technologies (Lu et al., 2017).

properties

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-11-14(21-10-18-11)4-5-16(19)17-9-12-2-3-15-13(8-12)6-7-20-15/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPFEYGVYKJQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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